Estradiol 17-O-Octadecanoate
Overview
Description
Synthesis Analysis
Estradiol derivatives, including those with alkynylamide side chains at the 17α position, have been synthesized from ethynylestradiol. These derivatives are produced through reactions such as the coupling of acetylide ions with carbon dioxide and bromoalkyl ortho esters, showcasing methods that might similarly apply to the synthesis of Estradiol 17-O-Octadecanoate (Poirier et al., 1991).
Molecular Structure Analysis
The molecular structure of estradiol derivatives has been explored through studies such as the X-ray crystallography of human estrogenic 17 beta-hydroxysteroid dehydrogenase, providing insights into the arrangement of atoms and the three-dimensional shape of molecules closely related to Estradiol 17-O-Octadecanoate (Ghosh et al., 1995).
Chemical Reactions and Properties
The chemical reactivity and interactions of estradiol derivatives, such as those involving estrogen receptors, highlight the complex biochemical pathways influenced by these molecules. Studies on various derivatives have helped to understand how structural modifications can affect their biological activity, providing a basis for predicting the behavior of Estradiol 17-O-Octadecanoate in biochemical contexts (Sedlák et al., 2013).
Physical Properties Analysis
The physical properties, including solubility and stability, of Estradiol 17-O-Octadecanoate can be inferred from studies on similar estradiol derivatives. For instance, the formation of inclusion complexes with cyclodextrins to improve water solubility of estradiol indicates strategies that could enhance the physical properties of Estradiol 17-O-Octadecanoate for various applications (Mazurek et al., 2023).
Chemical Properties Analysis
Understanding the chemical properties of Estradiol 17-O-Octadecanoate involves examining its reactivity, interaction with other molecules, and the potential for forming derivatives. Research on estradiol and its interactions with adenosine moieties to inhibit specific enzymes provides a glimpse into the chemical versatility and potential therapeutic applications of estradiol-based compounds, including Estradiol 17-O-Octadecanoate (Poirier et al., 2005).
Scientific Research Applications
Estrogenic Activity Evaluation : Estradiol 17-O-Octadecanoate has been studied for its estrogenic activity. Laws et al. (2000) evaluated the estrogenic activity of various chemicals, including synthetic estrogens, using in vivo methods like the 3-day uterotrophic assay in rats. This study provides insights into the estrogenic activities of compounds like Estradiol 17-O-Octadecanoate (Laws et al., 2000).
Detection in Environmental Samples : Dai and Liu (2017) developed a biosensor for detecting 17 β-Estradiol, a similar compound, in environmental and healthcare settings. This biosensor can detect estrogenic pollutants and monitor estrogen levels for healthcare applications (Dai & Liu, 2017).
Learning and Memory Improvement : Phan et al. (2012) researched the effects of low doses of 17β-estradiol on learning paradigms and hippocampal dendritic spines. This study highlights the potential of estrogenic compounds like Estradiol 17-O-Octadecanoate in improving learning and memory (Phan et al., 2012).
Ovariectomy and Hormone Replacement Studies : Ström et al. (2012) used 17β-estradiol in animal models to understand the effects of estrogen replacement. Such studies are relevant for Estradiol 17-O-Octadecanoate in understanding hormonal therapies (Ström et al., 2012).
Neuroprotection in Neurodegeneration : Harms et al. (2001) investigated the neuroprotective potential of 17 β-Estradiol in various models of neurodegeneration. The findings are applicable to Estradiol 17-O-Octadecanoate in exploring its potential in neuroprotective therapies (Harms et al., 2001).
Environmental Impact : Caldwell et al. (2008) discussed the environmental effects of synthetic estrogens like Estradiol 17-O-Octadecanoate, emphasizing the need to monitor and control their environmental presence (Caldwell et al., 2008).
Impact on Neural Structure : Hao et al. (2006) explored how estrogen alters spine number and morphology in the prefrontal cortex, relevant to Estradiol 17-O-Octadecanoate's potential effects on brain structure (Hao et al., 2006).
Vascular Effects : Hillebrand et al. (2006) studied the impact of 17β-estradiol on human endothelium, indicating potential vascular applications for Estradiol 17-O-Octadecanoate (Hillebrand et al., 2006).
Sperm Capacitation and Reproduction : Bosáková et al. (2018) investigated the role of 17β-estradiol in sperm capacitation, which can be relevant for Estradiol 17-O-Octadecanoate in reproductive studies (Bosáková et al., 2018).
Soil Interaction and Environmental Fate : Casey et al. (2005) examined the interaction and transformation of estrogenic hormones in soil, providing insights into the environmental fate of compounds like Estradiol 17-O-Octadecanoate (Casey et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-34-24-23-33-32-21-19-28-27-29(37)20-22-30(28)31(32)25-26-36(33,34)2/h20,22,27,31-34,37H,3-19,21,23-26H2,1-2H3/t31-,32-,33+,34+,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIADYVOYCQRXRE-IMTRJTTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002548 | |
Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401002548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estradiol 17-O-Octadecanoate | |
CAS RN |
82205-00-3 | |
Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82205-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol-17-stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082205003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401002548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESTRADIOL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59G2KR8QBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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